1,5,6-Trimethylbenzimidazole

Bioinorganic Chemistry Coordination Chemistry B12 Models

Researchers modeling coenzyme B12 'base-on' complexes often find generic N-donor ligands fail to replicate the steric constraints of the natural 5,6-dimethylbenzimidazole base. 1,5,6-Trimethylbenzimidazole (CAS 1128-27-4) solves this by providing a sterically demanding axial ligand with a ~23° larger sum of cis N-Co-N bond angles and a characteristic 111° N-Co-N tilt, forcing a unique distortion of the metal equatorial plane. • Enables isolation of steric effects on Co-C bond activation kinetics • Provides a defined crystallographic and NMR marker for trans-influence studies • Adopts a single fixed orientation in Ru(II) complexes, restricting rotation in solution Supplied with full analytical documentation (NMR, HPLC). Bulk quantities available upon request.

Molecular Formula C10H12N2
Molecular Weight 160.22 g/mol
CAS No. 1128-27-4
Cat. No. B073237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5,6-Trimethylbenzimidazole
CAS1128-27-4
Synonyms1H-Benzimidazole,1,5,6-trimethyl-(9CI)
Molecular FormulaC10H12N2
Molecular Weight160.22 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)N(C=N2)C
InChIInChI=1S/C10H12N2/c1-7-4-9-10(5-8(7)2)12(3)6-11-9/h4-6H,1-3H3
InChIKeyLMAVJMARZPTUQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 100 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,5,6-Trimethylbenzimidazole: Technical Baseline


1,5,6-Trimethylbenzimidazole (CAS 1128-27-4) is a trialkylated benzimidazole derivative with the molecular formula C10H12N2 and a molecular weight of 160.22 g/mol . It is characterized by a benzimidazole core bearing methyl groups at the 1, 5, and 6 positions, which confers a distinct steric and electronic profile compared to its unsubstituted or less substituted analogs . This compound is primarily utilized as a sterically demanding axial ligand in bioinorganic model complexes, particularly those mimicking the structure and function of coenzyme B12 [1]. Its role as a synthetic intermediate in the construction of complex N-heterocyclic scaffolds has also been documented [2].

Sterically demanding axial ligand for bioinorganic B12 model complexes
Provides distinct steric control vs. N-MeImd, pyridine, or generic benzimidazoles
Compatible with X-ray crystallography, NMR, and coordination chemistry studies

1,5,6-Trimethylbenzimidazole: Structural Specificity


The specific 1,5,6-trimethyl substitution pattern on the benzimidazole scaffold is not a trivial modification; it fundamentally alters the molecule's steric demand and electronic properties, rendering simple in-class substitution a high-risk proposition [1]. This 'lopsided' substitution introduces a significant steric bulk, particularly from the methyl groups at the 5 and 6 positions, which imposes a unique orientation and restricts rotation when coordinated to a metal center [2]. Unlike smaller, less sterically hindered imidazole or pyridine ligands, 1,5,6-trimethylbenzimidazole's binding is dictated by a steric, not purely electronic, control mechanism, directly impacting metal-ligand bond distances and the overall geometry of the complex [1]. Consequently, using a generic benzimidazole or a smaller nitrogen-donor ligand as a substitute would lead to fundamentally different coordination chemistry, altered complex stability, and ultimately, a failure to replicate the structure or function of the target system [1].

Steric vs. Electronic Control
Generic benzimidazole or pyridine ligands lack the steric demand that dictates coordination geometry; substitution may alter metal-ligand bond lengths and complex stability.
Atropisomeric Orientation
The fixed orientation of Me3Bzm is not replicated by simpler N-donors, changing the secondary coordination sphere and chiral induction capability.
Binding Thermodynamics Shift
Substituting with smaller bases alters the association constant (Kassoc) in B12 models, potentially invalidating comparative kinetic or thermodynamic analyses.

1,5,6-Trimethylbenzimidazole: Quantified Differentiation


Steric Bulk: Comparison with N-Methylimidazole

1,5,6-Trimethylbenzimidazole (Me3Bzm) exerts a greater steric influence than N-methylimidazole (N-MeImd) or pyridine (py) when coordinated as an axial ligand in organocobalt B12 models. This is evidenced by the sum of the four cis N-Co-N bond angles involving the ligating atom, a direct measure of the upward bending of the equatorial ligand plane to accommodate the axial ligand's bulk. For the Me3Bzm complex, this sum of angles is significantly larger, indicating that it forces a greater distortion of the coordination sphere than the smaller comparators [1].

Steric Bulk vs. N-MeImd
Head-to-head
Sum of four cis N-Co-N bond angles ~23° greater; N(5)-Co-N(2) = 111°
Quantifies distinct steric distortion of equatorial plane
X-ray crystallography of organocobalt B12 model complexes
Bioinorganic Chemistry Coordination Chemistry B12 Models

Distinct Co-N Bond Geometry vs. DMB

While 1,5,6-Trimethylbenzimidazole (Me3Bzm) is the closest structural analog to the natural coenzyme B12 axial base 5,6-dimethylbenzimidazole (DMB), the addition of the N1-methyl group creates a measurable difference in its coordination chemistry. X-ray crystallographic studies show that the Co-N(axial) bond for Me3Bzm exhibits a characteristic 'tilt' away from the bulky equatorial ligand pocket, an effect not observed with the smaller DMB. Furthermore, the Co-N bond length for Me3Bzm in cobaloxime models is directly correlated with the electronic parameter of the trans-axial alkyl group [1]. This is a unique structural feature that differentiates it from the natural DMB base.

Co-N Geometry vs. DMB
Reported
Characteristic Co-N tilt away from equatorial pocket; N(5)-Co-N(2) angle 111°
N1-methyl addition causes measurable structural shift
Cross-study comparison; trans-axial electronic parameter dependence
Coordination Chemistry Structural Biology Cobalamin Mimics

Ligand Orientation: Steric Steering vs. Pyridine

In octahedral Ru(II) complexes, 1,5,6-Trimethylbenzimidazole (Me3Bzm) exhibits a distinct, sterically-controlled orientation that is not observed for simpler N-donor ligands like pyridine. Due to its 'lopsided' shape, Me3Bzm adopts a specific atropisomeric orientation where the H2 atom points between the two cis chloride ligands, a disposition dictated by steric interactions with the equatorial ligands [1]. This contrasts with pyridine, which lacks such a preferred, fixed orientation and exhibits fluxional behavior in solution. This property can be exploited to introduce a defined, predictable chiral element into an otherwise achiral metal center.

Ligand Orientation vs. Pyridine
Method context
Me3Bzm adopts a fixed atropisomeric orientation (H2 between cis-Cl), while pyridine shows fluxional behavior
Steric steering creates predictable geometry
X-ray and 1H NMR of Ru(II) complex; restricted rotation observed
Organometallic Chemistry Ruthenium Complexes Ligand Design

Binding Affinity: Measured Kassoc for B12 Models

The thermodynamic binding affinity of 1,5,6-Trimethylbenzimidazole for the base-free coenzyme B12 analog, adenosylcobinamide (AdoCbi+), has been quantitatively determined. This measurement provides a crucial reference point for understanding the role of the axial benzimidazole base in coenzyme B12 biochemistry [1]. The study established that the binding affinity (Kassoc) for Me3Bzm follows a general trend where more electron-donating bases have a higher Kassoc. This data is foundational for researchers modeling the cobalt-carbon bond activation step in B12-dependent enzymes and allows for direct comparison with other potential axial ligands.

Binding Affinity (Kassoc)
Class-level
Kassoc measured with AdoCbi+; electron-donating bases have greater Kassoc
Provides thermodynamic benchmark for B12 models
Equilibrium measurement; ΔH and ΔS values reported
Bioinorganic Chemistry Thermodynamics Enzyme Models

1,5,6-Trimethylbenzimidazole: Recommended Research Applications


Sterically-Defined Axial Ligand for B12 Models

1,5,6-Trimethylbenzimidazole is the preferred ligand for constructing synthetic analogs of coenzyme B12's 'base-on' form when the goal is to probe the specific influence of steric bulk on Co-C bond activation. Unlike the smaller N-methylimidazole or pyridine ligands, its distinct steric profile, quantified by the ~23° larger sum of cis N-Co-N bond angles and the 111° N(5)-Co-N(2) tilt [1], forces a unique distortion of the metal's equatorial plane. This allows researchers to isolate and study steric effects on reaction kinetics and thermodynamics in a way that cannot be achieved with less bulky alternatives [1].

Structural Probe for Metal-Ligand Bond Geometry

Researchers needing a reliable NMR and X-ray crystallographic marker for studying trans-influence and steric effects in organocobalt complexes should select 1,5,6-Trimethylbenzimidazole. Its characteristic Co-N bond geometry, including the specific 'tilt' away from the equatorial ligand pocket, provides a distinct structural signature that differentiates it from the natural 5,6-dimethylbenzimidazole base [1]. This makes it an invaluable tool for calibrating computational models and interpreting the structural biology of B12-dependent enzymes.

Steric Steering Ligand for Ruthenium Complexes

1,5,6-Trimethylbenzimidazole should be prioritized for the design of octahedral metal complexes where controlling the orientation of the ligand in the solid state and restricting its rotation in solution are critical design parameters. Evidence shows that in Ru(II) complexes, this 'lopsided' ligand adopts a single, fixed orientation to minimize steric clash, in stark contrast to the dynamic behavior of pyridine [2]. This property can be exploited to create metal complexes with predictable, stereochemically-defined environments for catalysis or materials applications.

Benchmark Axial Base for B12 Thermodynamics

For research groups performing quantitative analysis of B12 cofactor models, 1,5,6-Trimethylbenzimidazole offers a defined thermodynamic reference point. Its measured equilibrium association constant (Kassoc) with adenosylcobinamide provides a verifiable benchmark for comparing the binding energetics of other potential axial ligands and for calibrating molecular dynamics simulations of the 'base-on' to 'base-off' transition in B12 [3].

Application
Selection Property
Validation Focus
B12 model steric probe
Steric demand and coordination distortion
Steric effects on Co-C bond activation
Co-N bond geometry marker
Distinctive Co-N tilt and bond length
Trans-influence and computational model calibration
Steric steering ligand for Ru complexes
Fixed atropisomeric orientation
Geometry control and solution dynamics
B12 binding thermodynamics benchmark
Equilibrium association constant (Kassoc)
Binding energetics validation

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